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Compound of Interest

Compound Name: 3-Chloro-4-methoxyphenol

Cat. No.: B1590030

An In-Depth Technical Guide to 3-Chloro-4-methoxyphenol: Properties, Synthesis, and
Applications

Abstract: This technical guide provides a comprehensive overview of 3-Chloro-4-
methoxyphenol (CAS No: 18093-12-4), a substituted phenolic compound of interest to the
chemical, pharmaceutical, and material science sectors. This document delves into the core
physical and chemical properties, spectroscopic characteristics, and a plausible, high-yield
synthetic pathway. Furthermore, it explores the compound's reactivity profile and its potential
applications as a key intermediate in the development of complex organic molecules and active
pharmaceutical ingredients (APIs). Safety protocols and handling procedures are also detailed
to ensure its effective and safe utilization in a research and development setting.

Compound Identification and Core Physical
Properties

3-Chloro-4-methoxyphenol is an aromatic organic compound featuring a phenol ring
substituted with both a chlorine atom and a methoxy group. These substitutions create a
unique electronic and steric environment that dictates its physical properties and chemical
reactivity.

Table 1: Core Compound Identifiers
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Identifier Value Source(s)
IUPAC Name 3-chloro-4-methoxyphenol [1]

CAS Number 18093-12-4 [1][2]
Molecular Formula C7H7CIO2 [1]
Molecular Weight 158.58 g/mol [1]

Canonical SMILES

COC1=C(C=C(C=C1)0)Cl

[1]

Table 2: Estimated Physical Properties
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Property

Estimated Value /
Description

Rationale and Comparative
Data

Appearance

Off-white to light tan crystalline

solid.

Based on the typical
appearance of related
substituted phenols like 4-

methoxyphenol.[3][4]

Melting Point

50 -60 °C

Estimated based on similar
compounds. 4-Methoxyphenol
has a melting point of 55-57
°C, and 3-Chloro-4-
methylphenol melts at 47-56
°C. The substitution pattern
suggests a melting point in this

range.

Boiling Point

> 250 °C

Estimated to be slightly higher
than that of 4-methoxyphenol
(243 °C)[4][5] due to the
increased molecular weight

from the chlorine atom.

Solubility

Sparingly soluble in water;
Soluble in alcohols, ethers,
acetone, and chlorinated

solvents.

Phenolic compounds exhibit
limited water solubility which
can be influenced by pH.[3]
High solubility in common
organic solvents is expected
due to the aromatic ring and

methoxy group.

Spectroscopic and Analytical Characterization

The structural features of 3-Chloro-4-methoxyphenol give rise to a distinct spectroscopic

fingerprint. While experimental data is not widely published, a confident prediction of its

spectral characteristics can be made based on established principles and data from analogous

structures.[6][7]
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Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show distinct signals for the three
aromatic protons, the hydroxyl proton, and the methoxy protons. The aromatic protons will
appear as a complex multiplet or distinct doublets and doublet of doublets in the 6.8-7.5 ppm
range, with coupling constants typical for ortho and meta relationships. The methoxy group (-
OCHSs) will present as a sharp singlet around 3.8-3.9 ppm. The phenolic hydroxyl (-OH)
proton will be a broad singlet, with its chemical shift highly dependent on concentration and
solvent (typically 5-6 ppm).

e 13C NMR: The carbon spectrum will display seven unique signals.[8] The carbon bearing the
hydroxyl group will be downfield (approx. 150-155 ppm), as will the carbon attached to the
methoxy group (approx. 145-150 ppm). The carbon bonded to chlorine will appear around
115-120 ppm. The remaining three aromatic carbons will resonate between 115-130 ppm.
The methoxy carbon will be significantly upfield, typically around 55-60 ppm.[8]

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a broad O-H stretching band from the phenolic hydroxyl
group, centered around 3200-3500 cm~1. Sharp peaks corresponding to aromatic C-H
stretching will appear just above 3000 cm~1. The C-O stretching of the phenol and the methoxy
ether will be visible in the 1200-1300 cm~! region. Aromatic C=C stretching vibrations will
produce signals in the 1450-1600 cm~! range.

Mass Spectrometry (MS)

The electron impact mass spectrum should show a prominent molecular ion peak (M*) at m/z =
158. A characteristic (M+2)* peak at m/z = 160, with an intensity approximately one-third of the
M+ peak, will confirm the presence of a single chlorine atom. Key fragmentation would likely
involve the loss of a methyl group (-CHs) from the methoxy moiety to give a fragment at m/z =
143.

Experimental Protocol: Sample Preparation for NMR
Analysis

This protocol ensures the acquisition of high-quality NMR data for structural elucidation.
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Sample Weighing: Accurately weigh 10-15 mg of 3-Chloro-4-methoxyphenol directly into a
clean, dry NMR tube.

Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d,
CDCls, or Acetone-ds) using a glass pipette. CDCls is a good first choice for general
solubility.

Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is
completely dissolved. A brief period in an ultrasonic bath can aid dissolution if necessary.

Standard Addition (Optional): For precise quantitative analysis (QNMR), add a known amount
of an internal standard, such as tetramethylsilane (TMS), although residual solvent signals
are often sufficient for chemical shift referencing.

Analysis: Insert the tube into the NMR spectrometer spinner, place it in the magnet, and
proceed with instrument locking, shimming, and data acquisition.
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Caption: Standard workflow for NMR sample preparation and analysis.
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Chemical Properties and Reactivity Profile

The interplay between the hydroxyl, methoxy, and chloro substituents governs the chemical
behavior of 3-Chloro-4-methoxyphenol.

Acidity and pKa

Phenols are weakly acidic. The acidity of 3-Chloro-4-methoxyphenol is influenced by two
opposing electronic effects:

e Methoxy Group (-OCHs): This is an electron-donating group via resonance (+R effect), which
tends to decrease acidity by destabilizing the resulting phenoxide anion. For comparison, the
pKa of 4-methoxyphenol is ~10.2, making it slightly less acidic than phenol (pKa ~10.0).[9]

e Chloro Group (-Cl): This is an electron-withdrawing group via induction (-1 effect), which
increases acidity by stabilizing the phenoxide anion.

Given that the chloro group is meta to the hydroxyl group, its inductive effect will be significant.
This will counteract the donating effect of the methoxy group, likely resulting in a pKa value
slightly lower (more acidic) than that of 4-methoxyphenol, estimated to be in the range of 9.8 -
10.1.

Reactivity in Synthesis

The phenol ring is highly activated towards electrophilic aromatic substitution due to the
powerful ortho-, para-directing effects of the hydroxyl and methoxy groups.[10][11]

e Directing Effects: The -OH group is a strongly activating ortho-, para-director. The -OCHs
group is also an activating ortho-, para-director. The -Cl is a deactivating but ortho-, para-
director. The positions ortho to the hydroxyl group (C2 and C6) and ortho to the methoxy
group (C5) are the most activated sites for electrophilic attack. Steric hindrance from the
existing substituents will also play a role in determining the final product distribution.

» Reactions of the Hydroxyl Group: The phenolic -OH can readily undergo Williamson ether
synthesis by deprotonation with a base (e.g., NaOH, K2COs) followed by reaction with an
alkyl halide. It can also be acylated to form esters using acyl chlorides or anhydrides.
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Synthesis and Manufacturing

A logical and efficient laboratory-scale synthesis of 3-Chloro-4-methoxyphenol involves the
direct electrophilic chlorination of the readily available starting material, 4-methoxyphenol.

Rationale for Synthetic Route: The hydroxyl and methoxy groups of 4-methoxyphenol strongly
activate the ring towards electrophilic substitution, directing incoming electrophiles to the
positions ortho to the hydroxyl group (positions 2 and 3).[11] Using a mild chlorinating agent
allows for controlled mono-chlorination. N-Chlorosuccinimide (NCS) is an excellent choice as it
is a solid, easy to handle, and generally provides good regioselectivity under mild conditions,
minimizing the formation of dichlorinated byproducts.

Experimental Protocol: Synthesis via Electrophilic
Chlorination

e Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-
methoxyphenol (10.0 g, 80.5 mmol) and acetonitrile (100 mL). Stir at room temperature until
all the solid has dissolved.

o Reagent Addition: Add N-Chlorosuccinimide (NCS) (11.3 g, 84.5 mmol, 1.05 equivalents) to
the solution in one portion.

o Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the
reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl
Acetate eluent system. The reaction is typically complete within 2-4 hours.

e Workup - Quenching and Extraction: Once the starting material is consumed, pour the
reaction mixture into 200 mL of water. Extract the aqueous layer with ethyl acetate (3 x 100
mL).

» Washing: Combine the organic extracts and wash sequentially with 10% sodium thiosulfate
solution (100 mL) to remove any residual oxidant, followed by brine (100 mL).

» Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2S0a),
filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield
the crude product.
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« Purification: The resulting crude solid can be purified by recrystallization from a hexane/ethyl
acetate mixture or by column chromatography on silica gel to afford pure 3-Chloro-4-

4-Methoxyphenol
in Acetonitrile

Add NCS
(1.05 eq)

methoxyphenol.

Stir at RT
(2-4h)

Aqueous Workup
& Extraction (EtOAC)

Wash with
Na2S203 & Brine

Dry (Na2S04)
& Concentrate

Purify by
Recrystallization/Chromatography

3-Chloro-4-methoxyphenol

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 9/14 Tech Support


https://www.benchchem.com/product/b1590030?utm_src=pdf-body
https://www.benchchem.com/product/b1590030?utm_src=pdf-body
https://www.benchchem.com/product/b1590030?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1590030?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Caption: Proposed synthetic workflow for 3-Chloro-4-methoxyphenol.

Applications in Research and Drug Development

Substituted phenols and anisoles are privileged structures in medicinal chemistry. While direct
applications of 3-Chloro-4-methoxyphenol are not extensively documented, its structure
makes it a highly valuable intermediate.

o Pharmaceutical Scaffolding: The closely related compound, 3-Chloro-4-
methoxybenzenemethanamine, is a documented key intermediate in the multi-step synthesis
of Avanafil, a PDE-5 inhibitor used to treat erectile dysfunction.[12][13] 3-Chloro-4-
methoxyphenol can serve as a direct precursor to this and other similar amine-containing
APIs through functional group interconversion.

 Building Block for Complex Molecules: The compound provides multiple handles for
chemical modification: the nucleophilic hydroxyl group, the activated aromatic ring, and the
potential for the chloro and methoxy groups to be modified or to influence downstream
reactions. This makes it a versatile starting point for creating libraries of compounds for
screening in drug discovery programs.

o Agrochemicals and Material Science: Like other chlorinated phenols, it may find use as a
precursor for herbicides, fungicides, or as a monomer for specialty polymers where fire-
retardant properties and chemical resistance are desired.[14]

Safety, Handling, and Toxicology

As a chlorinated phenol, 3-Chloro-4-methoxyphenol must be handled with appropriate care,
assuming it possesses hazards similar to its structural relatives.[14][15]

Table 3: GHS Hazard Classification (Anticipated)
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Hazard Class Category Statement
Acute Toxicity, Oral 4 Harmful if swallowed.
Skin Corrosion/Irritation 2 Causes skin irritation.[16]

Causes serious eye irritation.

Serious Eye Damage/Irritation 2A (16]

Aquatic Hazard (Acute) 3 Harmful to aquatic life.

This classification is predictive and based on related compounds. A substance-specific risk
assessment should always be performed.

Protocol: Safe Handling and Personal Protective
Equipment (PPE)

» Engineering Controls: All work involving solid or solutions of 3-Chloro-4-methoxyphenol
should be conducted inside a certified chemical fume hood to prevent inhalation of dust or
vapors.[15][17] An emergency eyewash station and safety shower must be immediately
accessible.[17][18]

o Personal Protective Equipment (PPE):

o Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over
goggles if there is a significant splash risk.[18]

o Hand Protection: Wear double-layered nitrile gloves for incidental contact.[15] For
prolonged handling or immersion, heavy-duty neoprene or butyl rubber gloves are
recommended. Gloves must be inspected before use and changed immediately if
contamination occurs.[18]

o Body Protection: A buttoned lab coat must be worn. For larger quantities, a chemically
resistant apron is also advised.[18]

o Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and
bases.[4][18] Keep the container tightly sealed and protected from light.

© 2025 BenchChem. All rights reserved. 11/14 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/3-Chloro-4-methoxytoluene
https://pubchem.ncbi.nlm.nih.gov/compound/3-Chloro-4-methoxytoluene
https://www.benchchem.com/product/b1590030?utm_src=pdf-body
https://oehs.tulane.edu/sites/default/files/Revised%20FACT%20SHEET%20Phenol%206.30.2023.pdf
https://ehs.umich.edu/wp-content/uploads/2016/02/Phenol.docx
https://ehs.umich.edu/wp-content/uploads/2016/02/Phenol.docx
https://ehs.yale.edu/sites/default/files/files/phenol-sop.pdf
https://ehs.yale.edu/sites/default/files/files/phenol-sop.pdf
https://oehs.tulane.edu/sites/default/files/Revised%20FACT%20SHEET%20Phenol%206.30.2023.pdf
https://ehs.yale.edu/sites/default/files/files/phenol-sop.pdf
https://ehs.yale.edu/sites/default/files/files/phenol-sop.pdf
https://chemicalsafety.ilo.org/dyn/icsc/showcard.display?p_card_id=1097
https://ehs.yale.edu/sites/default/files/files/phenol-sop.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1590030?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Spill Response: In case of a small spill, decontaminate the area with an appropriate
absorbent material. For larger spills, evacuate the area and contact institutional safety
personnel.

» Disposal: All waste containing 3-Chloro-4-methoxyphenol must be disposed of as
hazardous chemical waste in accordance with local, state, and federal regulations. Do not
discharge to drains.

Conclusion

3-Chloro-4-methoxyphenol is a valuable chemical intermediate with well-defined, albeit
largely predicted, physical and spectroscopic properties. Its reactivity is dominated by the
activating hydroxyl and methoxy groups, making it a prime candidate for further
functionalization via electrophilic aromatic substitution and reactions at the phenolic hydroxyl
group. Its straightforward synthesis from 4-methoxyphenol and its structural relationship to key
pharmaceutical intermediates like the precursor to Avanafil underscore its potential utility for
professionals in drug discovery and process development. Adherence to strict safety protocols
is essential for its handling, ensuring that its potential can be safely explored in a laboratory
setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 3-Chloro-4-methoxyphenol | C7TH7CIO2 | CID 13081929 - PubChem
[pubchem.ncbi.nim.nih.gov]

e 2. 3-Chloro-4-methoxyphenol - CAS:18093-12-4 - Sunway Pharm Ltd [3wpharm.com]
« 3. solubilityofthings.com [solubilityofthings.com]

e 4. 1CSC 1097 - 4-METHOXYPHENOL [chemicalsafety.ilo.org]

e 5. merckmillipore.com [merckmillipore.com]

e 6. rsc.org [rsc.org]

© 2025 BenchChem. All rights reserved. 12 /14 Tech Support


https://www.benchchem.com/product/b1590030?utm_src=pdf-body
https://www.benchchem.com/product/b1590030?utm_src=pdf-body
https://www.benchchem.com/product/b1590030?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/3-Chloro-4-methoxyphenol
https://pubchem.ncbi.nlm.nih.gov/compound/3-Chloro-4-methoxyphenol
https://www.3wpharm.com/product/77802.html
https://www.solubilityofthings.com/4-methoxyphenol
https://chemicalsafety.ilo.org/dyn/icsc/showcard.display?p_card_id=1097
https://www.merckmillipore.com/DE/en/product/4-Methoxyphenol,MDA_CHEM-821233
https://www.rsc.org/suppdata/c5/ra/c5ra21354a/c5ra21354a1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1590030?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

7. tcichemicals.com [tcichemicals.com]

8. che.hw.ac.uk [che.hw.ac.uk]

9. chemistry.stackexchange.com [chemistry.stackexchange.com]
10. fiveable.me [fiveable.me]

11. byjus.com [byjus.com]

12. benchchem.com [benchchem.com]

13. benchchem.com [benchchem.com]

14. afirm-group.com [afirm-group.com]

15. oehs.tulane.edu [oehs.tulane.edu]

16. 3-Chloro-4-methoxytoluene | CBHICIO | CID 140873 - PubChem
[pubchem.ncbi.nlm.nih.gov]

17. ehs.umich.edu [ehs.umich.edu]
18. ehs.yale.edu [ehs.yale.edu]

To cite this document: BenchChem. [physical and chemical properties of 3-Chloro-4-
methoxyphenol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1590030#physical-and-chemical-properties-of-3-
chloro-4-methoxyphenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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